N4,N4-Diethyl-6-methyl-pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4,N4-Diethyl-6-methyl-pyrimidine-2,4-diamine is a heterocyclic organic compound with the molecular formula C9H16N4. It is characterized by the presence of a pyrimidine ring substituted with diethyl and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4-Diethyl-6-methyl-pyrimidine-2,4-diamine typically involves the reaction of appropriate pyrimidine derivatives with diethylamine and methylating agents. One common method includes the alkylation of 2,4-diaminopyrimidine with diethyl sulfate and methyl iodide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N4,N4-Diethyl-6-methyl-pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
N4,N4-Diethyl-6-methyl-pyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N4,N4-Diethyl-6-methyl-pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4,6-pyrimidinediamine: Similar structure but lacks the diethyl substitution.
6,N4,N4-Trimethyl-pyrimidine-2,4-diamine: Contains trimethyl groups instead of diethyl and methyl groups
Uniqueness
N4,N4-Diethyl-6-methyl-pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence
Properties
Molecular Formula |
C9H16N4 |
---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
4-N,4-N-diethyl-6-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C9H16N4/c1-4-13(5-2)8-6-7(3)11-9(10)12-8/h6H,4-5H2,1-3H3,(H2,10,11,12) |
InChI Key |
CXCNJODYKIKVCI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.